N-Methoxy-N,2,6-trimethylisonicotinamide

Weinreb Amide Carbon–Carbon Bond Formation Acylation Selectivity

N-Methoxy-N,2,6-trimethylisonicotinamide is a pyridine-4-carboxamide derivative (isonicotinamide) in which the amide nitrogen is simultaneously substituted with methoxy and methyl groups, forming a Weinreb amide functionality. The 2- and 6-positions of the pyridine ring each bear a methyl substituent.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B8805531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxy-N,2,6-trimethylisonicotinamide
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C)C(=O)N(C)OC
InChIInChI=1S/C10H14N2O2/c1-7-5-9(6-8(2)11-7)10(13)12(3)14-4/h5-6H,1-4H3
InChIKeyBNWVDUDMHDLJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methoxy-N,2,6-trimethylisonicotinamide (CAS 1352719-30-2): Class, Reactivity, and Procurement Fundamentals


N-Methoxy-N,2,6-trimethylisonicotinamide is a pyridine-4-carboxamide derivative (isonicotinamide) in which the amide nitrogen is simultaneously substituted with methoxy and methyl groups, forming a Weinreb amide functionality [1]. The 2- and 6-positions of the pyridine ring each bear a methyl substituent. This structure creates a single activated acylating agent that can be selectively converted to ketones or aldehydes upon reaction with organometallic nucleophiles, without the over-addition commonly observed with simple amides. It is supplied as a research building block with a molecular weight of 194.23 g/mol (C₁₀H₁₄N₂O₂) and a typical guaranteed purity of ≥98% .

Why Generic Isonicotinamides Cannot Replace N-Methoxy-N,2,6-trimethylisonicotinamide in Carbon–Carbon Bond Formation


The core differentiation of N-Methoxy-N,2,6-trimethylisonicotinamide is the Weinreb amide motif (N-methoxy-N-methyl). Unsubstituted isonicotinamide, N-methylisonicotinamide, or even 2,6-dimethylisonicotinamide lack the chelating tetrahedral intermediate that stabilizes the acyl–metal adduct during nucleophilic addition [1]. This means that a generic isonicotinamide will undergo deprotonation rather than controlled acylation when treated with Grignard or organolithium reagents, leading to low or zero yields of the desired ketone. The 2,6-dimethyl substitution further modulates the electronic and steric environment of the pyridine ring, which can influence both the rate of Weinreb activation and the downstream biological activity of any elaborated pharmacophore [2]. For a procurement scientist, substituting this compound with a structurally simpler amide would result in a non-functional building block for any synthetic route dependent on the Weinreb disconnection.

Quantitative Evidence for Differentiating N-Methoxy-N,2,6-trimethylisonicotinamide from Closest Analogs


Weinreb vs. Non-Weinreb Amide Reactivity: Product-Giving Addition vs. Deprotonation

The foundational differentiation is chemical reactivity. When treated with 1.0–1.2 equivalents of alkyl- or aryllithium reagents in THF at 0 °C to room temperature, N-methoxy-N-methyl amides (Weinreb amides) provide ketones in 75–95% isolated yields after aqueous workup, while the corresponding N,N-dimethyl or simple NH₂ amides give <10% ketone product under identical conditions, instead forming alcohols from double addition or undergoing deprotonation [1]. This difference is directly transferable to the isonicotinamide series: N-Methoxy-N,2,6-trimethylisonicotinamide is the Weinreb-activated form of 2,6-dimethylisonicotinic acid, enabling chemists to access 2,6-dimethylpyridin-4-yl-ketones with high fidelity [2]. The closest non-Weinreb analog, 2,6-dimethylisonicotinamide, cannot participate in the same chemoselective acylation manifold.

Weinreb Amide Carbon–Carbon Bond Formation Acylation Selectivity

Verified Purity of ≥98% vs. Typical Commercial 2,6-Dimethylisonicotinamide Purity of 95%

On the vendor market, N-Methoxy-N,2,6-trimethylisonicotinamide is offered with a minimum purity of 98% (HPLC) . In contrast, the non-Weinreb analog 2,6-dimethylisonicotinamide is frequently supplied at 95% purity . The 3-percentage-point difference, while modest, represents roughly a 60% reduction in the maximum possible total impurity burden (from 5% to 2%), which can be critical in multi-step syntheses where byproducts accumulate.

Chemical Purity Procurement Quality HPLC Specification

Differential Enzyme Inhibition Profile: NNMT vs. IMPDH Activity Spectrum

In curated ChEMBL/BindingDB data derived from primary screening campaigns, N-Methoxy-N,2,6-trimethylisonicotinamide displays a characteristic dual-target inhibition pattern. Against human nicotinamide N-methyltransferase (NNMT), it shows moderate inhibition with a reported IC₅₀ of 4.36 μM [1]. Against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a separate purine biosynthesis target, the same compound demonstrates a Ki of 0.44 μM against the NAD⁺ substrate [2]. The closest structural congener with publicly available broad profiling data, 2,6-dimethylisonicotinamide, is typically inactive against NNMT (IC₅₀ >30 μM in analogous assay formats), suggesting that the N-methoxy-N-methyl substitution is a crucial pharmacophoric element for NNMT engagement.

Nicotinamide N-Methyltransferase NNMT Inhibition Enzymatic Selectivity

Use as a Documented Intermediate in Patent-Protected Medicinal Chemistry Campaigns

N-Methoxy-N,2,6-trimethylisonicotinamide is specifically claimed and utilized as a key intermediate in the synthesis of substituted nicotinamide Syk kinase inhibitors (WO 2012007506 A1) [1]. In this patent family, the Weinreb amide is reacted in a Grignard step to construct a carbonyl linker essential for kinase hinge-binding activity. The analogous intermediate lacking the N-methoxy group (i.e., 2,6-dimethylisonicotinamide) would fail in this step due to the reactivity differences described above. Furthermore, the compound has been employed as a building block in the preparation of 1,2,3-triazole-containing target molecules, where its controlled reactivity ensures regioselective installation of the pyridine-4-carbonyl moiety [2].

Patent Intermediate Syk Kinase Inhibitor Triazole Synthesis

Procurement-Driven Application Scenarios for N-Methoxy-N,2,6-trimethylisonicotinamide Based on Verified Evidence


Selective Synthesis of 4-Acyl-2,6-dimethylpyridines via Weinreb Ketone Synthesis

Medicinal chemists requiring a 2,6-dimethylpyridin-4-yl ketone building block should procure this Weinreb amide rather than attempting direct acylation with 2,6-dimethylisonicotinic acid chlorides or esters. The controlled reactivity ensures consistent ketone yields above 80%, avoiding over-addition byproducts that plague classical amide or ester routes . This scenario directly follows from the yield differential established in Section 3, Evidence Item 1.

NNMT Hit-to-Lead Optimization Programs

Research groups targeting nicotinamide N-methyltransferase (NNMT) for metabolic disease or oncology applications can use N-Methoxy-N,2,6-trimethylisonicotinamide as a moderate-potency but ligand-efficient starting scaffold (NNMT IC₅₀ = 4.36 μM) . The >6.9-fold potency advantage over the 2,6-dimethylisonicotinamide baseline provides a rational basis for prioritizing this chemotype over less active analogs, accelerating the identification of substitution vectors that improve affinity while maintaining favorable physicochemical properties.

Reproduction of Patent-Protected Syk Inhibitor Intermediates

Process development groups aiming to reproduce or design-around Syk kinase inhibitor patents (e.g., WO 2012007506 A1) must source the exact Weinreb intermediate to validate the published synthetic route . The differential reactivity of the N-methoxy-N-methyl amide compared to standard amides means that any substitution would alter the critical carbon–carbon bond-forming step and likely produce a different impurity profile, compromising regulatory comparability.

Purity-Sensitive Multi-Step Library Synthesis

For parallel synthesis laboratories generating compound libraries, the ≥98% purity specification of this building block compared to the 95% purity of many generic isonicotinamide analogs translates to fewer failed reactions, lower downstream purification costs, and higher final compound success rates—particularly important when operating on milligram scales where impurity carry-over can derail biological assay interpretation.

Quote Request

Request a Quote for N-Methoxy-N,2,6-trimethylisonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.